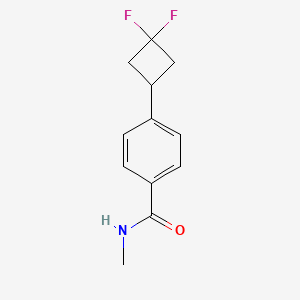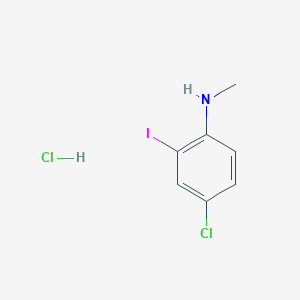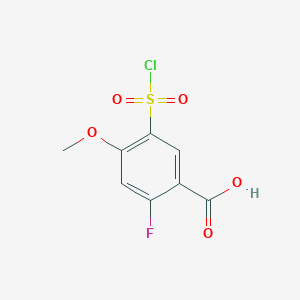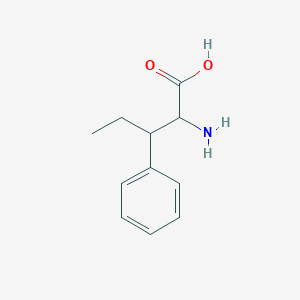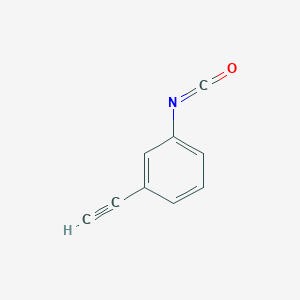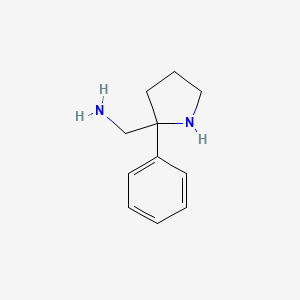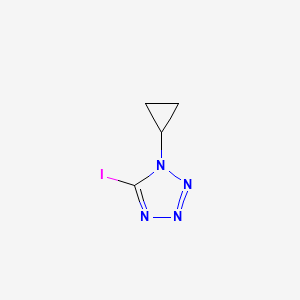
3-Chloro-3-methylbutan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3-methylbutan-2-amine hydrochloride is a chemical compound with the molecular formula C5H13Cl2N. It is a derivative of butan-2-amine, where a chlorine atom is substituted at the third position and a methyl group is attached to the same carbon. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-methylbutan-2-amine hydrochloride typically involves the chlorination of 3-methylbutan-2-amine. One common method is to react 3-methylbutan-2-amine with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-methylbutan-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of 3-methylbutan-2-ol.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The compound can be reduced to form 3-methylbutan-2-amine.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: 3-Methylbutan-2-ol.
Oxidation: 3-Chloro-3-methylbutan-2-nitroso or 3-chloro-3-methylbutan-2-nitro.
Reduction: 3-Methylbutan-2-amine.
Scientific Research Applications
3-Chloro-3-methylbutan-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-3-methylbutan-2-amine hydrochloride involves its interaction with specific molecular targets. The chlorine atom and the amine group play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-methylbutan-1-amine hydrochloride
- 3-Chloro-3-methylbutan-2-amine
- 3-Methylbutan-2-amine hydrochloride
Uniqueness
3-Chloro-3-methylbutan-2-amine hydrochloride is unique due to the presence of both a chlorine atom and a methyl group on the same carbon atom. This structural feature imparts distinct chemical properties, making it more reactive in certain types of reactions compared to its analogs.
Properties
Molecular Formula |
C5H13Cl2N |
|---|---|
Molecular Weight |
158.07 g/mol |
IUPAC Name |
3-chloro-3-methylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C5H12ClN.ClH/c1-4(7)5(2,3)6;/h4H,7H2,1-3H3;1H |
InChI Key |
ODQDMDWUUUTGCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


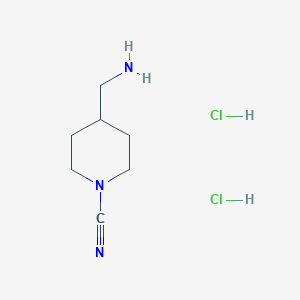
![1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13500657.png)


